7-Iodobenzo[d]thiazole
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Overview
Description
7-Iodobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodobenzo[d]thiazole typically involves the iodination of benzo[d]thiazole. One common method is the electrophilic substitution reaction where benzo[d]thiazole is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. These methods aim to reduce the environmental impact and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of benzo[d]thiazole or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted benzo[d]thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzo[d]thiazole or other reduced derivatives.
Scientific Research Applications
7-Iodobenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of organic semiconductors, dyes, and sensors due to its unique electronic properties
Mechanism of Action
The mechanism of action of 7-Iodobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-Aminobenzothiazole: Contains an amino group, which imparts different chemical and biological properties.
Benzothiazole-2-thiol: Contains a thiol group, making it more reactive in thiolation reactions
Uniqueness
This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
Molecular Formula |
C7H4INS |
---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
7-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H4INS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H |
InChI Key |
UBXIUNQNZGUYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SC=N2 |
Origin of Product |
United States |
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